1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h2-6H,1,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHCAXYVAIQYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564354 | |
| Record name | 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104902-93-4 | |
| Record name | 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one typically involves the condensation of 3,4-dihydroisoquinoline with an appropriate aldehyde or ketone. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Nucleophilic Additions
The enone system facilitates Michael additions and conjugate additions due to its electron-deficient β-carbon.
Key Reactions:
-
Michael Addition with Amines :
Reaction with primary or secondary amines yields β-amino ketone derivatives. For example, reaction with pyrrolidine in tetrahydrofuran (THF) at 25°C produces 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(pyrrolidin-1-yl)propan-1-one. -
Thiol Addition :
Thiophenol undergoes conjugate addition to the enone in the presence of a base (e.g., triethylamine), forming a thioether-linked product.
Conditions :
| Reaction Type | Solvent | Temperature | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| Michael Addition | THF | 25°C | None | 78–85 |
| Thiol Addition | Dichloromethane | 0°C → RT | Triethylamine | 70 |
Reduction Reactions
The enone’s double bond and carbonyl group are susceptible to selective reduction.
Key Reactions:
-
Catalytic Hydrogenation :
Using H₂ and Pd/C (5% w/w) in methanol selectively reduces the α,β-unsaturated bond to yield 1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. -
Sodium Borohydride Reduction :
Selective reduction of the carbonyl group to a secondary alcohol occurs in ethanol at 0°C.
Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Methanol | 25°C | 92 |
| NaBH₄ Reduction | NaBH₄ | Ethanol | 0°C | 65 |
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic structures.
Key Reactions:
-
Acid-Catalyzed Cyclization :
Treatment with H₂SO₄ in acetic acid generates a fused tetracyclic isoquinoline derivative via iminium intermediate formation . -
Photochemical [2+2] Cycloaddition :
UV irradiation in acetone forms a cyclobutane ring through dimerization of the enone system.
Conditions :
| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acid Cyclization | H₂SO₄ | Acetic Acid | 80°C | 75 |
| Photochemical Cycloaddition | None | Acetone | RT, UV | 50 |
Oxidation Reactions
The dihydroisoquinoline moiety undergoes oxidation to form aromatic systems.
Key Reactions:
-
Ferricyanide-Mediated Oxidation :
Potassium hexacyanoferrate(III) in basic conditions oxidizes the dihydroisoquinoline ring to isoquinolin-1(2H)-one, confirmed via LC/MS . -
Ozonolysis :
Ozone cleavage of the enone’s double bond produces a diketone intermediate, which further reacts to form carboxylic acids.
Conditions :
| Reaction Type | Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ferricyanide Oxidation | K₃[Fe(CN)₆] | H₂O/KOH | 50°C | 88 |
| Ozonolysis | O₃ | CH₂Cl₂/MeOH | -78°C | 60 |
Cross-Coupling Reactions
The enone system participates in transition-metal-catalyzed couplings.
Key Reactions:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives . -
Buchwald-Hartwig Amination :
Coupling with aryl halides using Pd₂(dba)₃ and Xantphos introduces aryl amino groups.
Conditions :
| Reaction Type | Catalyst | Base | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 82 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 70 |
Multi-Component Reactions (MCRs)
The compound acts as a dienophile or electrophile in MCRs.
Key Reactions:
-
Povarov Reaction :
Reacts with aniline and aldehydes under acidic conditions to form tetrahydroquinoline derivatives . -
Click Chemistry :
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine forms triazole-linked hybrids.
Conditions :
| Reaction Type | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Povarov Reaction | H₂SO₄ | Toluene | 68 |
| CuAAC | CuI | DMF | 90 |
Scientific Research Applications
Introduction to 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
This compound, also known by its CAS number 188716-78-1, is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly focusing on medicinal chemistry, organic synthesis, and material science.
Medicinal Chemistry
One of the most promising applications of this compound is in the field of medicinal chemistry. Research has indicated that compounds with similar structures exhibit various pharmacological activities including:
- Antitumor Activity : Studies have shown that derivatives of isoquinoline compounds can inhibit the growth of cancer cells. The presence of the prop-2-en-1-one moiety may enhance this activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some isoquinoline derivatives have demonstrated antimicrobial effects against a range of pathogens. This compound could potentially be explored for its efficacy against resistant strains of bacteria and fungi.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions such as:
- Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.
- Aldol Condensation : It can participate in aldol reactions to create larger carbon frameworks, which are essential in the synthesis of natural products and pharmaceuticals.
Material Science
The unique properties of this compound may also lend themselves to applications in material science. The compound's potential for polymerization could lead to the development of novel materials with specific mechanical or thermal properties.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various isoquinoline derivatives for their antitumor properties. The study found that specific modifications on the dihydroisoquinoline core significantly enhanced cytotoxicity against cancer cell lines (e.g., MCF7 and A549) .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) assessed the antimicrobial activity of several isoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli .
Case Study 3: Synthetic Applications
A recent article in Synthetic Communications detailed the use of this compound as a precursor for synthesizing complex alkaloids via multistep reactions. The findings demonstrated its utility in generating diverse chemical entities relevant to drug discovery .
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one are influenced by substituents on the aromatic ring, the nature of the ketone group, and modifications to the dihydroisoquinoline moiety. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Methoxy groups (e.g., 6,7-dimethoxy) on the dihydroisoquinoline ring significantly enhance inhibitory activity against HIV-1 reverse transcriptase compared to unsubstituted analogs . Halogenated derivatives (e.g., bromophenyl in compound 13 ) exhibit increased cytotoxicity, likely due to improved hydrophobic interactions with target proteins.
Role of the Enone Group: The α,β-unsaturated ketone in this compound enables covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes, a feature absent in saturated ketone analogs like 1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one .
Conversely, polar groups like hydroxyl or methoxy improve water solubility .
Synthetic Accessibility :
- Derivatives with simple alkyl/aryl substitutions (e.g., 3,4-dimethoxyphenyl ) are synthesized in high yields (>75%), while halogenated or trifluoromethylated analogs require specialized reagents and longer reaction times .
Biological Activity
1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one, also known as a derivative of dihydroisoquinoline, has garnered attention in recent years due to its potential therapeutic applications. This article explores its biological activity, including its effects on enzyme inhibition, neuroprotection, and cellular responses.
- Molecular Formula : C12H13NO
- Molecular Weight : 187.242 g/mol
- CAS Number : 188716-78-1
- Structure : The compound features a conjugated system that contributes to its biological activity.
1. Enzyme Inhibition
One of the significant biological activities of this compound is its inhibitory effect on butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
- Selectivity : Research indicates that derivatives of this compound display improved selectivity towards BChE over acetylcholinesterase (AChE), making them promising candidates for further development as therapeutic agents against cognitive decline associated with Alzheimer's disease .
| Compound | IC50 (μM) | Selectivity Ratio (BChE/AChE) |
|---|---|---|
| 9 | 2.68 ± 0.28 | High |
| 23 | Not specified | High |
2. Neuroprotective Effects
The compound has demonstrated protective activity against amyloid-beta (Aβ) induced toxicity in SH-SY5Y neuroblastoma cells.
- Cell Viability : In vitro studies show that treatment with this compound significantly increases cell viability in Aβ-treated cells compared to untreated controls. For instance, at a concentration of 10 μM, the cell viability improved from 63.21% in the Aβ group to approximately 91.14% in the treated group .
| Treatment Concentration (μM) | Cell Viability (%) |
|---|---|
| Aβ Control | 63.21 ± 1.30 |
| Compound 9 | 88.80 ± 0.81 |
| Compound 23 | 98.04 ± 1.70 |
The mechanism underlying the biological activity of this compound involves its interaction with both the catalytic active site and peripheral anionic site of BChE, as evidenced by molecular docking studies . This dual-targeting approach enhances its efficacy as a selective inhibitor.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and its derivatives:
- Study on BChE Inhibition : A recent study identified several derivatives based on the dihydroisoquinoline scaffold that exhibited potent BChE inhibitory activity with minimal cytotoxicity towards neuronal cells . The findings suggest that modifications to the core structure can enhance selectivity and potency.
- Neuroprotective Study : Another investigation focused on the neuroprotective properties against Aβ-induced toxicity showed that compounds derived from this scaffold could significantly mitigate cell death, suggesting their role in neuroprotection .
Q & A
How can synthetic routes for 1-(3,4-dihydroisoquinolin-2-yl)prop-2-en-1-one derivatives be optimized to improve yield and purity?
Methodological Answer:
Optimization involves selecting appropriate reagents, solvents, and reaction conditions. For example, using LiAlH₄ in THF for reduction steps or SOCl₂ in CHCl₃ for chlorination can enhance reaction efficiency . Multi-step syntheses often require intermediate purification via column chromatography or recrystallization to eliminate byproducts. Reaction monitoring with TLC or HPLC ensures progress tracking. Yield improvements (e.g., from 56% to 98% in certain derivatives) are achieved by adjusting stoichiometry, temperature, and catalyst loading .
What spectroscopic techniques are critical for confirming the structure of 3,4-dihydroisoquinoline derivatives?
Methodological Answer:
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For instance, aromatic protons in 3,4-dihydroisoquinoline derivatives appear as distinct doublets (δ 7.0–8.1 ppm), while carbonyl groups resonate near δ 170–190 ppm in 13C NMR .
- HRMS : Validates molecular formula accuracy (e.g., m/z 303 [M⁺] for nitro-substituted derivatives) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives, such as distinguishing between diastereomers .
How should researchers design experiments to evaluate the antimicrobial activity of 3,4-dihydroisoquinoline derivatives?
Methodological Answer:
- In vitro assays : Use standardized protocols like broth microdilution (MIC determination) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Compound I6 (furyl-substituted derivative) showed MIC values ≤8 μg/mL, indicating potent activity .
- Statistical validation : Apply one-way ANOVA with post-hoc tests (e.g., Fisher’s LSD) to compare treatment groups. Ensure triplicate measurements to minimize variability .
- Positive controls : Include known antibiotics (e.g., ampicillin) to benchmark activity .
How can contradictory bioactivity data between studies be systematically addressed?
Methodological Answer:
- Source analysis : Compare experimental variables (e.g., cell lines, assay conditions). For example, discrepancies in antitumor activity may arise from differences in cancer cell viability protocols (MTT vs. ATP-based assays) .
- Structural validation : Re-examine compound purity (HPLC ≥95%) and stereochemistry (via X-ray crystallography or chiral HPLC) .
- Meta-analysis : Aggregate data from multiple studies to identify trends. For instance, electron-withdrawing substituents (e.g., nitro groups) consistently enhance antimicrobial potency across derivatives .
What strategies mitigate limitations in experimental designs for stability studies of dihydroisoquinoline derivatives?
Methodological Answer:
- Sample stabilization : Continuous cooling (4°C) prevents thermal degradation of organic compounds during long-term storage .
- Matrix complexity : Simulate real-world conditions (e.g., sewage matrices) by spiking derivatives into heterogeneous mixtures to assess environmental stability .
- Degradation tracking : Use LC-MS/MS to monitor hydrolysis or oxidation products over time .
How are reaction mechanisms elucidated for dihydroisoquinoline derivative syntheses?
Methodological Answer:
- Intermediate trapping : Identify transient species (e.g., enolates or iminium ions) using low-temperature NMR or quenching experiments .
- Computational modeling : Employ DFT calculations to predict transition states and energy barriers. For example, the role of LiAlH₄ in regioselective reductions can be validated via molecular orbital analysis .
- Isotopic labeling : Use deuterated reagents to trace proton transfer pathways in cyclization steps .
How can structure-activity relationships (SAR) guide the development of bioactive dihydroisoquinoline derivatives?
Methodological Answer:
- Substituent variation : Systematically modify R-groups (e.g., alkyl chains, aryl rings) to assess impacts on bioactivity. For example, longer alkyl chains (e.g., hexadecyl in I4) improve lipophilicity and membrane penetration .
- Pharmacophore mapping : Use docking simulations to identify critical binding motifs (e.g., the carbonyl group’s role in hydrogen bonding with bacterial enzymes) .
- Bioisosteric replacement : Replace labile groups (e.g., ester → amide) to enhance metabolic stability without compromising activity .
What advanced characterization techniques resolve challenges in stereochemical determination?
Methodological Answer:
- X-ray crystallography : Provides unambiguous stereochemical assignments. For example, the crystal structure of 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1-one confirmed its planar quinoline core and hydroxyl group orientation .
- Chiral chromatography : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases optimized for polar derivatives .
- VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers via infrared spectroscopy, particularly for non-crystalline compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
